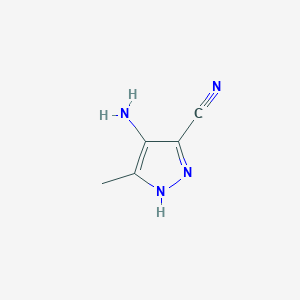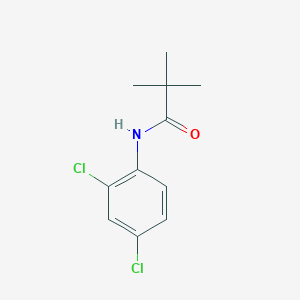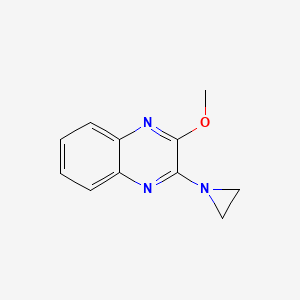
Quinoxaline, 2-(1-aziridinyl)-3-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-aziridin-1-yl-2-methoxy-quinoxaline is a heterocyclic compound that features both aziridine and quinoxaline moieties Aziridines are three-membered nitrogen-containing rings known for their high reactivity, while quinoxalines are bicyclic compounds containing a benzene ring fused with a pyrazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-aziridin-1-yl-2-methoxy-quinoxaline typically involves the formation of the quinoxaline core followed by the introduction of the aziridine ring. One common method is the condensation of o-phenylenediamine with a suitable diketone to form the quinoxaline core. The methoxy group can be introduced via methylation reactions. The aziridine ring is then formed through aziridination reactions, which can involve the use of aziridine precursors and appropriate catalysts under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the laboratory synthesis routes. This could include the use of continuous flow reactors for the condensation and aziridination steps, ensuring consistent quality and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, would be beneficial for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
3-aziridin-1-yl-2-methoxy-quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxalines.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to ring-opening and the formation of amino derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under mild to moderate conditions
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxalines.
Substitution: Amino derivatives and other ring-opened products
Aplicaciones Científicas De Investigación
3-aziridin-1-yl-2-methoxy-quinoxaline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties
Mecanismo De Acción
The mechanism of action of 3-aziridin-1-yl-2-methoxy-quinoxaline involves its interaction with various molecular targets. The aziridine ring can undergo nucleophilic attack, leading to the formation of covalent bonds with biological macromolecules. This can result in the inhibition of enzymes or the disruption of cellular processes. The quinoxaline moiety can interact with DNA and proteins, further contributing to its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Quinoxaline: A simpler analog without the aziridine ring, used in various chemical and biological applications.
2-methoxyquinoxaline: Similar structure but lacks the aziridine ring, used in medicinal chemistry.
Aziridine: A simpler compound with only the aziridine ring, used as a building block in organic synthesis
Uniqueness
3-aziridin-1-yl-2-methoxy-quinoxaline is unique due to the combination of the aziridine and quinoxaline moieties, which imparts distinct reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Propiedades
Número CAS |
92289-53-7 |
|---|---|
Fórmula molecular |
C11H11N3O |
Peso molecular |
201.22 g/mol |
Nombre IUPAC |
2-(aziridin-1-yl)-3-methoxyquinoxaline |
InChI |
InChI=1S/C11H11N3O/c1-15-11-10(14-6-7-14)12-8-4-2-3-5-9(8)13-11/h2-5H,6-7H2,1H3 |
Clave InChI |
OQVBWLCXCLNBNY-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC2=CC=CC=C2N=C1N3CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(7-(tert-Butoxycarbonyl)-2,7-diazaspiro[3.5]nonan-2-yl)benzoic acid](/img/structure/B14003717.png)
![4-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylsulfamoyl]benzenesulfonyl fluoride](/img/structure/B14003723.png)
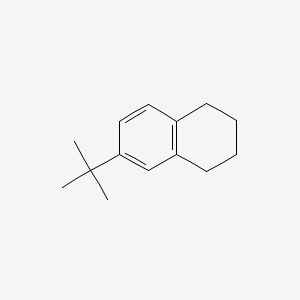
![3-[formyl(methyl)amino]-N,N-dimethyl-2,3-diphenylpropanamide](/img/structure/B14003730.png)
![5-[(4-Methoxyphenyl)methyl]-6-prop-2-enyl-1,3-benzodioxole](/img/structure/B14003733.png)
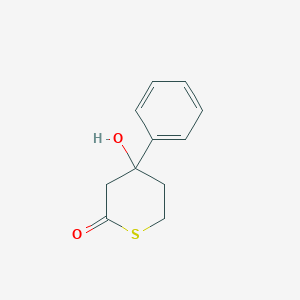

![(6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)methyl acetate](/img/structure/B14003756.png)
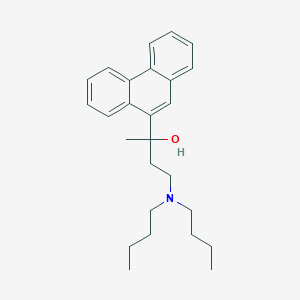
![2,2'-Sulfinylbis[4-bromophenol]](/img/structure/B14003760.png)

![1,1'-Sulfonylbis[3-isothiocyanato-4-(4-methylphenoxy)benzene]](/img/structure/B14003776.png)
